![molecular formula C15H24Cl2N2 B1392314 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1016843-75-6](/img/structure/B1392314.png)
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with a complex structure. It belongs to the class of piperidine derivatives , which play crucial roles in drug discovery and therapeutic applications . The compound’s name suggests the presence of a piperidine ring and a tetrahydroquinoline ring , both of which contribute to its pharmacological properties.
Scientific Research Applications
Synthesis and Biological Evaluation
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their biological activities. A study conducted by Manolov, Ivanov, and Bojilov (2022) focused on the synthesis of a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen and its derivatives, including those with piperidine, and evaluated their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. The lipophilicity of these compounds was also established using reversed-phase thin layer chromatography and in silico calculations, indicating their potential as bioactive molecules [Manolov, S., Ivanov, I., & Bojilov, D. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank. https://consensus.app/papers/synthesis-1234tetrahydroquinoline-hybrid-ibuprofen-manolov/d109a1b514355a7c9c86c2e864568d9d/?utm_source=chatgpt].
Role in Natural Products and Pharmaceuticals
1,2,3,4-Tetrahydroquinolines are key structural elements in many natural products and have found broad commercial applications, especially in the pharmaceutical and agrochemical industries. These compounds are commonly present in alkaloids and are required in pharmaceutical and agrochemical synthesis due to their bioactive properties. For instance, optically pure tetrahydroquinolines are essential in the synthesis of bioactive alkaloids such as (+)-galipinine and (−)-augustureine, as well as the antibacterial drug (S)-flumequine [Wang, C., Li, C., Wu, X., Pettman, A., & Xiao, J. (2009). pH-regulated asymmetric transfer hydrogenation of quinolines in water. Angewandte Chemie, 48(35), 6524-6528. https://consensus.app/papers/phregulated-transfer-hydrogenation-quinolines-water-wang/201749cfd58f5f5aafc6a0b788ff77b6/?utm_source=chatgpt].
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, including pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, has been achieved through Lewis acid-catalyzed reactions. These reactions involve arylvinylidenecyclopropanes and ethyl (arylimino)acetates, leading to the selective production of these derivatives in moderate to good yields. The electronic nature of the reactants significantly influences the reaction outcomes, demonstrating the versatility of 1,2,3,4-tetrahydroquinoline derivatives in organic synthesis [Lu, J.-M., & Shi, M. (2007). Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates: a facile synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Organic Letters, 9(9), 1805-1808. https://consensus.app/papers/lewis-acid-catalyzed-reaction-lu/02396dd9f0f056cb92d6489f21d1f7f3/?utm_source=chatgpt].
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds related to 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride have been conducted to understand their molecular configurations better. For example, the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, a related compound, was crystallized and its structure compared to a fluorinated analogue, providing insights into the molecular interactions and properties of such compounds [Ullah, N., & Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77, 208-212. https://consensus.app/papers/structure-hirshfeld-surface-analysis-hydrochloride-salt-ullah/71df79228d6b5a319c8a2aa455ce2312/?utm_source=chatgpt].
Future Directions
properties
IUPAC Name |
1-(piperidin-2-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14;;/h1-2,6,9,14,16H,3-5,7-8,10-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJIGZUOYHOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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